molecular formula C14H10N2O3S B5538073 2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide

2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide

Cat. No. B5538073
M. Wt: 286.31 g/mol
InChI Key: BJNXCXJNETXMGX-UHFFFAOYSA-N
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Description

2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide, also known as OTAA, is a small molecule compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

A study utilized ultrasound irradiation for the rapid synthesis of novel thiazole derivatives bearing a coumarin nucleus, demonstrating a method for producing compounds with significant cytotoxic activity against human keratinocytes (HaCaT cells). This approach highlights the chemical versatility and potential bioactivity of compounds structurally related to 2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide (Gomha & Khalil, 2012). Another research focused on the synthesis of new coumarins complemented by quantum chemical studies to understand their molecular orbitals, providing insights into the electronic structure and reactivity of such compounds (Al-Amiery et al., 2016).

Antibacterial and Antimicrobial Effects

Research has synthesized new derivatives of 4-hydroxy-chromen-2-one, demonstrating high levels of antibacterial activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. This underscores the potential of such compounds in developing novel antibacterial agents (Behrami & Dobroshi, 2019).

Antioxidant Activity

A study on Schiff’s bases and thiazolidine-4-ones derived from coumarin compounds showed excellent antioxidant activity, comparing favorably with ascorbic acid. This suggests the utility of coumarin-thiazol derivatives in mitigating oxidative stress (Čačić et al., 2010).

Anti-HIV Activity

Novel N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives were synthesized and evaluated for anti-HIV activity, with some compounds showing moderate to potent activity against wild-type HIV-1. This highlights the potential of such compounds in HIV treatment strategies (Bhavsar et al., 2011).

Mechanism of Action

While the exact mechanism of action for “2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide” is not specified, similar compounds have shown dopamine D2 receptor antagonistic activity along with serotonin 5-HT2 receptor blockage activity .

Future Directions

The biological importance of substituted coumarins and acetohydrazide has stimulated intensive research work for the synthesis of many members of this class of compounds . Future research may focus on exploring the potential biological activities of these compounds and their applications in medicinal chemistry.

properties

IUPAC Name

2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3S/c15-12(17)6-13-16-10(7-20-13)9-5-8-3-1-2-4-11(8)19-14(9)18/h1-5,7H,6H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNXCXJNETXMGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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